N-(tert-butyl)-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
Description
N-(tert-butyl)-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a 1,3,4-thiadiazole derivative characterized by a thiadiazole core substituted with a 4-phenylpiperazinyl group and a thioacetamide side chain bearing a tert-butyl moiety.
Propriétés
IUPAC Name |
N-tert-butyl-2-[[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5OS2/c1-18(2,3)19-15(24)13-25-17-21-20-16(26-17)23-11-9-22(10-12-23)14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHCYWMJXVDCEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CSC1=NN=C(S1)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Substituents on the Thiadiazole Core
Several 1,3,4-thiadiazole derivatives share the thiadiazole-acetamide backbone but differ in substituents, leading to variations in physicochemical and biological properties:
Table 1: Comparison of Physical and Spectral Properties
Key Observations :
- Substitution of the thiadiazole ring with electron-withdrawing groups (e.g., 4-chlorophenyl) increases melting points, suggesting stronger intermolecular interactions .
Anticancer Activity via Akt Inhibition
Compounds with nitro or benzothiazole substituents demonstrate potent Akt inhibition:
However, the absence of a nitro group might reduce potency compared to 3 and 8 .
Antimicrobial and Anticonvulsant Activities
- Benzimidazole Derivatives : Compounds like 2-((benzimidazol-2-yl)thio)-N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide (4e) show dual anticonvulsant and antimicrobial activities, with 100% effectiveness in MES models .
- Thiadiazine-Thione Derivatives : N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-phenyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide (5c) exhibits antimicrobial activity (67% yield, 169–171°C melting point) .
Q & A
Basic: What are the critical considerations for optimizing the synthesis of N-(tert-butyl)-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide?
Answer:
Synthesis optimization requires meticulous control of reaction conditions:
- Thiadiazole ring formation : Use anhydrous solvents (e.g., DMF) and catalysts (e.g., NaH) to enhance cyclization efficiency .
- Acylation steps : Maintain temperatures between 50–80°C to balance reactivity and byproduct suppression .
- Purification : Employ column chromatography with gradient elution (e.g., ethyl acetate/hexane) to isolate intermediates and final products .
- Yield monitoring : Use thin-layer chromatography (TLC) to track reaction progress and optimize stoichiometry .
Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
Answer:
Key analytical techniques include:
- NMR spectroscopy : H and C NMR verify substituent positions (e.g., tert-butyl singlet at ~1.3 ppm, thiadiazole protons at 7.5–8.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] peak matching calculated mass) .
- Infrared (IR) spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650 cm, N-H bend at ~3300 cm) .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound’s pharmacological potential?
Answer:
- Core modifications : Compare bioactivity of analogs with variations in the phenylpiperazine (e.g., electron-withdrawing substituents) or thiadiazole moieties .
- In vitro assays : Test against enzyme targets (e.g., kinases, proteases) using fluorescence-based assays or cell viability studies (e.g., MTT assay for anticancer activity) .
- Computational docking : Map binding interactions using software like AutoDock to prioritize synthetic targets .
Advanced: What computational tools are recommended for resolving crystallographic data discrepancies?
Answer:
- SHELX suite : For refining X-ray diffraction data, especially for small-molecule crystals with twinning or high-resolution datasets .
- Olex2 or Mercury : Visualize electron density maps to validate atomic positions and hydrogen-bonding networks .
- PLATON : Check for missed symmetry or disorder in crystal lattices .
Advanced: How should researchers address contradictions in reported synthetic protocols for similar thiadiazole-acetamide derivatives?
Answer:
- Comparative analysis : Replicate conflicting methods (e.g., solvent polarity, reaction time) and analyze yields/purity via HPLC .
- Mechanistic studies : Use DFT calculations to model reaction pathways and identify rate-limiting steps .
- Cross-validate characterization : Combine NMR, MS, and X-ray data to confirm structural consistency across protocols .
Advanced: What methodological frameworks are suitable for pharmacological profiling of this compound?
Answer:
- ADME/Tox screening : Use Caco-2 cell monolayers for permeability and cytochrome P450 inhibition assays .
- Dose-response studies : Establish IC values in cell lines (e.g., HepG2 for hepatotoxicity) with triplicate replicates .
- In vivo models : Prioritize zebrafish or murine models for preliminary toxicity and efficacy testing .
Advanced: How can researchers assess the compound’s stability under varying pH and temperature conditions?
Answer:
- Forced degradation studies : Incubate in buffers (pH 1–13) at 40–60°C for 24–72 hours .
- HPLC monitoring : Quantify degradation products using C18 columns and UV detection (λ = 254 nm) .
- Kinetic modeling : Calculate half-life () and activation energy () via Arrhenius plots .
Advanced: What strategies are effective for resolving ambiguities in X-ray crystallographic data of similar acetamide-thiadiazole hybrids?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
